6-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Catalog No.
S823283
CAS No.
177167-05-4
M.F
C9H6BrClN2O
M. Wt
273.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-2-(chloromethyl)quinazolin-4(3H)-one

CAS Number

177167-05-4

Product Name

6-bromo-2-(chloromethyl)quinazolin-4(3H)-one

IUPAC Name

6-bromo-2-(chloromethyl)-3H-quinazolin-4-one

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

InChI

InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3H,4H2,(H,12,13,14)

InChI Key

YWQRRCDOIGNYEJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)CCl

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N=C(N2)CCl

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=O)N=C(N2)CCl

6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is a halogenated derivative of quinazolinone, a class of compounds known for their diverse biological activities. Its structure features a bromine atom at the 6-position and a chloromethyl group at the 2-position of the quinazoline ring, contributing to its unique reactivity and potential pharmacological properties.

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper hazardous waste disposal procedures.
Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Bromination: The bromine atom can participate in electrophilic aromatic substitution reactions.
  • Condensation Reactions: The compound can react with amines or thiols to form more complex molecules, enhancing its biological activity.

6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one exhibits significant biological activities, particularly in anticancer research. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines and exhibit cytotoxic effects against various tumors. The mechanism often involves interaction with specific enzymes or receptors, enhancing its potential as an anticancer agent .

The synthesis of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one typically involves several steps:

  • Formation of 6-bromoanthranilic Acid: Starting from anthranilic acid, bromination is performed using N-bromosuccinimide.
  • Chloromethylation: The brominated intermediate is treated with chloromethylating agents (e.g., chloromethyl methyl ether) to introduce the chloromethyl group.
  • Cyclization to Quinazolinone: The resulting compound undergoes cyclization to form the quinazolinone structure.

This multi-step synthesis allows for the introduction of various substituents, leading to a library of derivatives with varying biological activities .

The primary applications of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one are in medicinal chemistry and drug development. Its derivatives are being explored for:

  • Anticancer Agents: Due to their ability to induce apoptosis in cancer cells.
  • Antimicrobial Activity: Some derivatives show promise against bacterial and fungal infections.
  • Enzyme Inhibitors: They may act as inhibitors for specific enzymes involved in disease progression.

Interaction studies have demonstrated that 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one and its derivatives can bind effectively to various biological targets, including enzymes and receptors. Molecular docking studies indicate that these compounds fit well into the active sites of target proteins, which is crucial for their anticancer and antimicrobial activities .

Several compounds share structural similarities with 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one, including:

Compound NameStructure FeaturesUnique Aspects
6-Bromoquinazolin-4(3H)-oneBromine at position 6Lacks chloromethyl group
2-Chloromethylquinazolin-4(3H)-oneChloromethyl at position 2No bromine substitution
6-Methoxyquinazolin-4(3H)-oneMethoxy group at position 6Different electronic properties
2-(Chloromethyl)-3-phenylquinazolin-4(3H)-onePhenyl substitution at position 3Potentially enhanced hydrophobic interactions

Uniqueness: The combination of both bromine and chloromethyl groups in 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one enhances its reactivity and biological potential compared to other similar compounds, making it a valuable candidate for further research in drug development.

XLogP3

2.5

Dates

Modify: 2023-08-15

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